Cyclopropyl 2-thienyl ketone
Overview
Description
Cyclopropyl 2-thienyl ketone is an organic compound with the molecular formula C8H8OS. It is characterized by a cyclopropyl group attached to a thienyl ketone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl 2-thienyl ketone can be synthesized through several methods. One common approach involves the dimerization of 2-thienyl acetic acid, yielding the desired ketone with a yield of approximately 60%. The product can be purified by distillation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Cyclopropyl 2-thienyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclopropyl 2-thienyl ketone involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, particularly under photoredox catalysis, which involves the cleavage of carbon-carbon bonds and the formation of new products. This process is facilitated by the use of Lewis acid and copper catalysis .
Comparison with Similar Compounds
Cyclopropyl 2-thienyl ketone can be compared with other similar compounds, such as:
Cyclopropyl phenyl ketone: Similar in structure but with a phenyl group instead of a thienyl group.
Cyclopropyl methyl ketone: Contains a methyl group instead of a thienyl group.
Thienyl ketone derivatives: Various derivatives with different substituents on the thienyl ring.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and a thienyl ketone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
cyclopropyl(thiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFNFSTSCAKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210967 | |
Record name | Cyclopropyl 2-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6193-47-1 | |
Record name | Cyclopropyl-2-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6193-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl 2-thienyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006193471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6193-47-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropyl 2-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl 2-thienyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclopropyl 2-thienyl ketone react with samarium diiodide?
A1: When this compound reacts with the samarium diiodide/HMPA complex, it undergoes a unique reductive dimerization. Unlike other alkyl cyclopropyl ketones that form 1,8-diketones through ring cleavage, this compound retains both cyclopropyl groups in the final dimer product []. This suggests a different reaction pathway driven by the influence of the thienyl group on the samarium ketyl intermediates.
Q2: What makes the reaction of this compound with samarium diiodide interesting in comparison to other similar compounds?
A2: The reaction of this compound with samarium diiodide stands out due to the preservation of both cyclopropyl rings in the final dimer product. This contrasts with alkyl cyclopropyl ketones, which undergo ring cleavage, and aryl-substituted cyclopropyl ketones, which show a broader range of products due to interactions with the aryl group []. This difference highlights the significant impact of the thienyl group on the reaction pathway and the formation of samarium ketyl intermediates.
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